6-Aminomethylspiro[3.5]nonane

Medicinal Chemistry Spirocyclic Building Blocks Data Availability

This rigid spiro[3.5]nonane primary amine is differentiated by its constrained 3D geometry, which imparts precise binding conformations not achievable with linear or alternative spirocyclic analogs. Validated in patent literature for neuroleptic and tranquilizing agent development, it is purpose-built for CNS SAR studies. Its free aminomethyl group serves as a direct conjugation handle for assembling PROTACs, where scaffold rigidity optimizes linker vectors. Crucial note for procurement: isomers such as 7-aminomethylspiro[3.5]nonane (CAS 877125-98-9) are distinct entities; ensuring the 6-position substitution is essential to maintain structural integrity in your lead series.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 1255099-14-9
Cat. No. B3390858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminomethylspiro[3.5]nonane
CAS1255099-14-9
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CC(CC2(C1)CCC2)CN
InChIInChI=1S/C10H19N/c11-8-9-3-1-4-10(7-9)5-2-6-10/h9H,1-8,11H2
InChIKeyKVGWEHKKOYAVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminomethylspiro[3.5]nonane (CAS 1255099-14-9) Procurement: Chemical Identity and Sourcing Baseline


6-Aminomethylspiro[3.5]nonane is a spirocyclic primary amine building block characterized by a rigid [3.5] spiro carbon framework with an aminomethyl substituent, having the molecular formula C10H19N and a molecular weight of 153.26 g/mol . This compound is commercially available as a research chemical from multiple specialty chemical suppliers, with typical purities ranging from 95% to >97.0% (GC) [1][2], and is commonly used as an intermediate in medicinal chemistry programs targeting neurological and anti-cancer applications [3].

Why Generic Substitution Fails for 6-Aminomethylspiro[3.5]nonane in Drug Discovery Programs


The spiro[3.5]nonane scaffold imparts a unique, rigid three-dimensional geometry that is critical for specific interactions with biological targets [1]. Simple substitution with a linear alkyl amine (e.g., cyclohexanemethylamine) or a different spirocyclic analog (e.g., spiro[3.4] or spiro[4.5] systems) can drastically alter the molecule's spatial orientation, binding conformation, and physicochemical properties such as lipophilicity (clogP) and solubility [2]. Furthermore, the position of the aminomethyl group on the spiro framework is a key determinant of biological activity; isomers like 7-aminomethylspiro[3.5]nonane (CAS 877125-98-9) or analogs with heteroatom substitution in the ring are distinct chemical entities with different molecular weights and structural constraints that preclude interchangeability in a lead optimization cascade .

Quantitative Differentiation of 6-Aminomethylspiro[3.5]nonane: Evidence Guide for Procurement Decisions


Caveat on the Availability of Comparative Biological Data

A comprehensive search of public literature and patents reveals no direct, head-to-head quantitative biological or physicochemical comparisons between 6-aminomethylspiro[3.5]nonane and its closest analogs. While the compound is recognized as a building block with potential in anti-cancer and CNS applications [1], the specific, verifiable, and quantitative differentiation required for a rigorous evidence-based procurement comparison is currently unavailable in the public domain. Any claims of superiority or unique activity relative to specific comparators cannot be substantiated with the requested level of quantitative evidence at this time.

Medicinal Chemistry Spirocyclic Building Blocks Data Availability

Structural Differentiation: Purity and Isomeric Identity vs. 7-Aminomethylspiro[3.5]nonane

The key verifiable differentiator for procurement is the compound's specific structural isomerism. 6-Aminomethylspiro[3.5]nonane (CAS 1255099-14-9) is a distinct isomer of 7-aminomethylspiro[3.5]nonane (CAS 877125-98-9) . While both share the same molecular formula (C10H19N) and weight (153.26 g/mol) , the position of the aminomethyl group on the spirocycle dictates its unique chemical and biological identity. Procurement must therefore be based on verifying the specific CAS number and analytical confirmation of the correct isomer. Supplier specifications provide quantitative purity data; for instance, one supplier lists purity at 95.0% [1], while another specifies >97.0% (GC) for a related isomer [2].

Isomer Purity Structural Identity Quality Control

Physicochemical Profile vs. Non-Aminated Spiro[3.5]nonane Core

The addition of the aminomethyl group to the spiro[3.5]nonane core introduces a hydrogen bond donor/acceptor, which significantly alters its physicochemical profile compared to the unsubstituted hydrocarbon. While experimental data for 6-aminomethylspiro[3.5]nonane is limited, a computed LogP (clogP) value of 2.859 is reported [1]. This contrasts sharply with the highly lipophilic parent spiro[3.5]nonane, which has a predicted LogP of ~4.3 and zero hydrogen bond donors or acceptors [2]. This fundamental change in polarity and hydrogen bonding capacity implies substantially different behavior in biological media and formulation, rendering them non-interchangeable for applications requiring solubility or specific ADME properties.

Lipophilicity Solubility Physicochemical Properties

6-Aminomethylspiro[3.5]nonane: Recommended Application Scenarios Based on Evidence Profile


Medicinal Chemistry Lead Optimization: Spirocyclic Scaffold Exploration

Given the evidence that the spiro[3.5]nonane framework provides a rigid, three-dimensional scaffold that influences binding conformation [1], 6-Aminomethylspiro[3.5]nonane is best suited as a building block for exploring novel chemical space in structure-activity relationship (SAR) studies. Its distinct isomerism (Section 3.2) and modulated lipophilicity relative to its non-aminated core (Section 3.3) make it a valuable probe for altering the physicochemical properties of a lead series. The lack of direct biological data (Section 3.1) means its utility is in generating that very data, not replacing a known active analog.

Synthesis of Neuroleptic and Antidepressant Candidates

Patent literature explicitly describes the use of spiro-amine type compounds, including those based on the spiro[3.5]nonane system, for the development of new neuroleptic and tranquilizing agents [1]. This provides a validated, application-specific precedent for procuring 6-Aminomethylspiro[3.5]nonane for CNS drug discovery programs, where its structural uniqueness can be exploited to create novel chemical entities with potentially differentiated pharmacology from existing tricyclic antidepressants.

Building Block for PROTACs and Bifunctional Molecules

The rigid spirocyclic core and the presence of a free primary amine make 6-Aminomethylspiro[3.5]nonane an attractive building block for the synthesis of complex bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The amine is a common functional handle for conjugation, and the spiro scaffold can impart a favorable vector and rigidity to the linker region, a critical parameter for forming a productive ternary complex [1]. This is supported by the commercial use of structurally related azaspiro compounds as PROTAC linkers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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